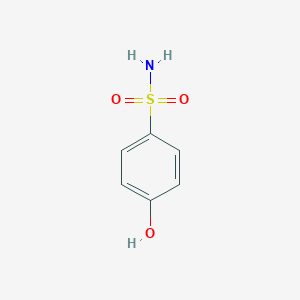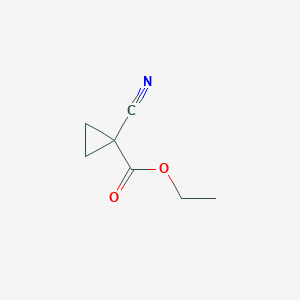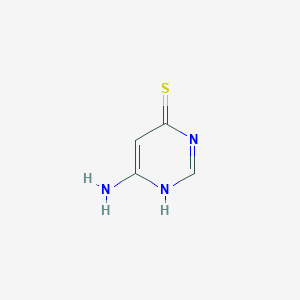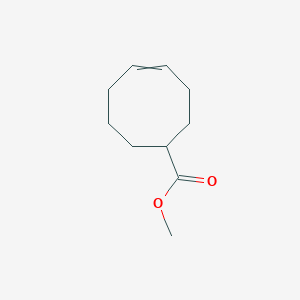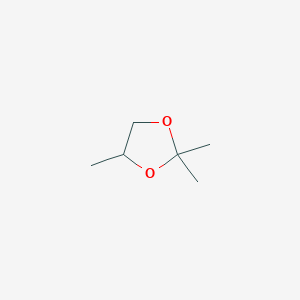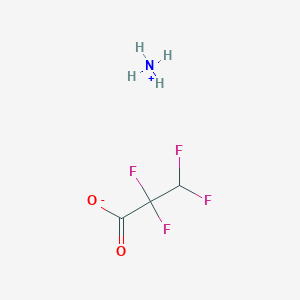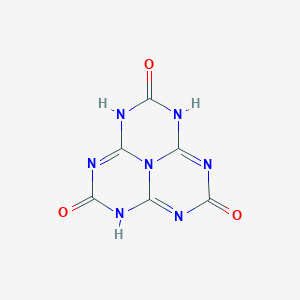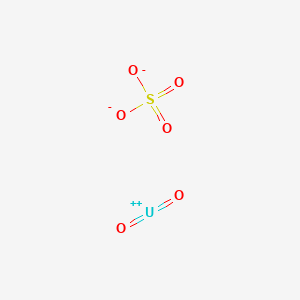
Benzenecarbothioic acid, S-ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarbothioic acid, S-ethyl ester is an organic compound with the molecular formula C9H10OS. It is a derivative of benzenecarbothioic acid where the hydrogen atom of the thiol group is replaced by an ethyl group. This compound is known for its applications in organic synthesis and various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: Benzenecarbothioic acid, S-ethyl ester can be synthesized through the esterification of benzenecarbothioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to the corresponding thiol or alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted esters and other derivatives.
科学的研究の応用
Benzenecarbothioic acid, S-ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of benzenecarbothioic acid, S-ethyl ester involves its interaction with nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various reaction intermediates. These intermediates can then participate in further chemical transformations, depending on the reaction conditions and reagents used.
類似化合物との比較
Benzenecarbothioic acid, S-methyl ester: Similar in structure but with a methyl group instead of an ethyl group.
Benzenecarbothioic acid, S-propyl ester: Contains a propyl group instead of an ethyl group.
Uniqueness: Benzenecarbothioic acid, S-ethyl ester is unique due to its specific reactivity and the types of products it can form. The presence of the ethyl group influences its chemical behavior and the conditions required for its reactions, making it distinct from its methyl and propyl counterparts.
特性
IUPAC Name |
S-ethyl benzenecarbothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJPOQGUMFRLEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333072 |
Source


|
| Record name | Benzenecarbothioic acid, S-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-17-9 |
Source


|
| Record name | Benzenecarbothioic acid, S-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are some of the synthetic applications of S-Ethyl thiobenzoate?
A1: S-Ethyl thiobenzoate serves as a versatile precursor in organic synthesis. One notable application involves its reaction with isopropylidenetriphenylphosphorane, yielding vinyl sulfides along with triphenylphosphine oxide. [] Further demonstrating its utility, reacting α-benzoylalkylphosphonium salts with sodium ethylmercaptide or potassium cyanide in the presence of S-Ethyl thiobenzoate produces olefins, including vinyl sulfides or unsaturated nitriles, respectively, alongside triphenylphosphine oxide. [] Additionally, S-Ethyl thiobenzoate can be oxidized to benzoyl ethyl sulfoxide using N-bromosuccinimide and isopropyl alcohol. This α-keto sulfoxide then reacts with various nucleophiles like alcohols, phenols, amines, or sodium carboxylates, leading to the formation of acylated products such as esters, amides, or carboxylic anhydrides. []
Q2: How does the structure of S-Ethyl thiobenzoate influence its reactivity in hydrolysis reactions promoted by metal ions?
A2: Studies on the metal ion-promoted hydrolysis of para-substituted S-ethyl thiobenzoates reveal interesting trends. For instance, in the presence of mercurous ions (Hg2²⁺), S-Ethyl thiobenzoate exhibits a reactivity order of p-MeO > p-H > p-NO2. [] This suggests a shift in the hydrolysis mechanism from AAc1 for the p-MeO and p-H derivatives to AAc2 for the p-NO2 derivative, influenced by the electron-withdrawing nature of the nitro group. Similar mechanistic shifts are observed with thallium (III) ion-promoted hydrolysis, highlighting the significant role of substituents in dictating the reaction pathway. []
Q3: What insights have been gained from studying the mass spectrometry fragmentation pattern of S-Ethyl thiobenzoate?
A3: Mass spectrometry analysis of S-Ethyl thiobenzoate has revealed a fascinating rearrangement process. Specifically, during fragmentation, sulfur migration to an ortho position of the benzene ring is observed in the [MC2H4]+˙ ion. [] This observation provides valuable information about the intrinsic reactivity of the molecule under ionization conditions and highlights the potential for unexpected rearrangements in its derivative compounds.
Q4: How does S-Ethyl thiobenzoate behave in electrochemical reactions?
A4: Electrochemical studies, including polarography and cyclic voltammetry, demonstrate that S-Ethyl thiobenzoate undergoes electron uptake in aprotic media. [] Interestingly, the behavior of the resulting radical anion is heavily influenced by the substituents present on both the thioacyl group and the nitrogen atom. [] This finding underscores the importance of structural modifications in modulating the electrochemical properties and reactivity of this class of compounds.
Q5: Are there any known catalytic applications of S-Ethyl thiobenzoate?
A5: While the provided abstracts do not directly mention catalytic applications of S-Ethyl thiobenzoate itself, its involvement in reactions with various metal ions like silver (Ag⁺) [], mercury (Hg²⁺ and Hg2²⁺) [], and thallium (Tl³⁺) [] suggests its potential as a model compound for studying catalytic mechanisms, particularly in reactions involving thioester activation. Further research exploring its coordination chemistry and reactivity with different metal centers could unveil novel catalytic activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
